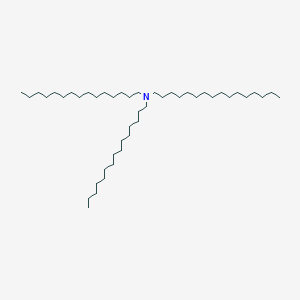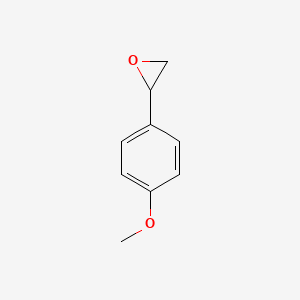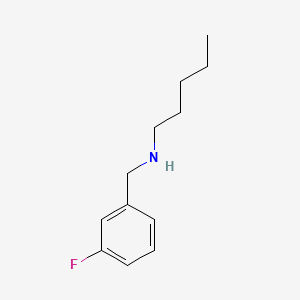
N,N-di(pentadecyl)hexadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-di(pentadecyl)hexadecan-1-amine, also known as tri-C14-18-alkyl amines, are a class of non-ionic surfactants. These compounds are characterized by their long alkyl chains, typically ranging from 14 to 18 carbon atoms, attached to a nitrogen atom. They are commonly used in various industrial applications due to their excellent antistatic, dispersing, emulsifying, anticorrosive, lubricating, antirust, and solubilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amines, tri-C14-18-alkyl, typically involves the alkylation of ammonia or primary/secondary amines with long-chain alkyl halides. The reaction is usually carried out under basic conditions, often using a strong base such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction can be represented as follows:
R−X+NH3→R−NH2+HX
where ( R ) represents the long alkyl chain (C14-18) and ( X ) is a halide (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of tri-C14-18-alkyl amines often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N-di(pentadecyl)hexadecan-1-amine, can undergo various chemical reactions, including:
Oxidation: These amines can be oxidized to form corresponding nitro compounds or N-oxides.
Reduction: Reduction reactions can convert nitro compounds back to amines.
Substitution: Amines can participate in nucleophilic substitution reactions, where the alkyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are frequently used.
Substitution: Alkyl halides (e.g., R-Cl, R-Br) and bases (e.g., NaOH, KOH) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tri-C14-18-alkyl amines can yield nitroalkanes or N-oxides, while reduction can regenerate the original amine .
Scientific Research Applications
N,N-di(pentadecyl)hexadecan-1-amine, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as surfactants in various chemical processes.
Biology: Employed in the formulation of biocides and antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as active pharmaceutical ingredients.
Industry: Utilized as antistatic agents, emulsifiers, dispersants, corrosion inhibitors, and lubricants in various industrial applications .
Mechanism of Action
The mechanism of action of amines, tri-C14-18-alkyl, is primarily based on their amphiphilic nature. The long hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic amine group interacts with polar substances. This dual interaction reduces interfacial tension between different phases, making them effective surfactants. In biological systems, these compounds can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Amines, C12-14-alkyl: These compounds have shorter alkyl chains and are also used as surfactants but may have different solubility and emulsifying properties.
Quaternary Ammonium Compounds: These are cationic surfactants with a permanent positive charge, often used as disinfectants and fabric softeners.
Uniqueness
N,N-di(pentadecyl)hexadecan-1-amine, are unique due to their specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes them particularly effective in applications requiring both emulsification and lubrication .
Properties
CAS No. |
67701-00-2 |
|---|---|
Molecular Formula |
C46H95N |
Molecular Weight |
662.3 g/mol |
IUPAC Name |
N,N-di(pentadecyl)hexadecan-1-amine |
InChI |
InChI=1S/C46H95N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-47(44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-46H2,1-3H3 |
InChI Key |
HQNSITMHFIBPTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
Key on ui other cas no. |
67701-00-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)


![6-Methylimidazo[2,1-b]thiazole](/img/structure/B1607133.png)






